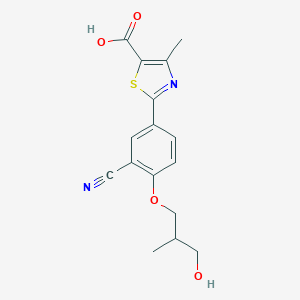

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound, also known as 3-Hydroxyfebuxostat, is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

3-Hydroxyfebuxostat acts as an inhibitor of xanthine oxidase . By binding to this enzyme, it prevents the conversion of hypoxanthine and xanthine to uric acid . This inhibition results in a decrease in the production of uric acid, thereby reducing its concentration in the body .

Biochemical Pathways

The action of 3-Hydroxyfebuxostat primarily affects the purine degradation pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . The downstream effect of this is a reduction in the risk of conditions associated with high uric acid levels, such as gout and kidney stones .

Result of Action

The primary molecular effect of 3-Hydroxyfebuxostat’s action is the reduction of uric acid production in the body . This leads to a decrease in the concentration of uric acid in the body, which can help to reduce the risk of conditions such as gout or kidney stone formation .

生物活性

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer. This compound is structurally related to other thiazole derivatives that have shown promising pharmacological properties.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.43 g/mol

- IUPAC Name : 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in metabolic regulation and cell signaling pathways. Thiazole derivatives are known to exhibit antioxidant properties, which can mitigate oxidative stress—a significant factor in metabolic diseases and cancer progression.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of thiazole derivatives, including the compound . It has been shown to:

- Lower serum glucose levels in diabetic models.

- Improve insulin sensitivity and lipid profiles.

- Reduce oxidative stress markers, such as malondialdehyde (MDA), while increasing antioxidant enzyme levels like glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) .

Anticancer Properties

Thiazole compounds have been evaluated for their anticancer activities. The specific compound has demonstrated:

- Cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation .

Case Studies

-

Antidiabetic Study in Rats :

- Objective : To assess the effect of the compound on hyperglycemia and associated metabolic parameters.

- Method : Neonatal rats were induced with Type 2 Diabetes Mellitus using streptozotocin (STZ) and treated with the compound for four weeks.

- Results : Significant reductions in serum glucose, triglycerides, total cholesterol, and pro-inflammatory cytokines were observed, along with histopathological improvements in pancreatic islet morphology .

-

Anticancer Activity :

- Objective : To explore the cytotoxic effects against human tumor cell lines.

- Method : The compound was tested against HCT116 (colon cancer) and MCF7 (breast cancer) cells using MTT assays.

- Results : The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Antidiabetic Effects | STZ-induced diabetic rats | Reduced glucose, improved lipid profile |

| Anticancer Activity | MTT assay on cancer cell lines | Dose-dependent cytotoxicity observed |

特性

IUPAC Name |

2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPODSLPQWIIKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887945-96-2 |

Source

|

| Record name | 3-Hydroxyfebuxostat, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887945962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYFEBUXOSTAT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUZ34W2CFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。